Pefachrome(R) tpa*

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

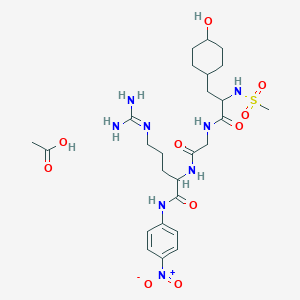

Pefachrome® tpa* is a highly sensitive chromogenic peptide substrate specifically designed for the measurement of tissue-type plasminogen activator (tPA) activity. This compound is widely used in research, in-process control, and quality control due to its ability to differentiate between the native single-chain tPA (sc-tPA) and its fully active two-chain form (tc-tPA) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pefachrome® tpa* is synthesized through a series of chemical reactions involving the coupling of specific amino acids and chromogenic groups. The key steps include:

Coupling Reaction: The synthesis begins with the coupling of CH3SO2-D-CHA-Gly-Arg-pNA with acetic acid (AcOH).

Purification: The product is then purified using chromatographic techniques to ensure high purity and yield.

Characterization: The final product is characterized using various analytical methods such as HPLC and mass spectrometry to confirm its structure and purity.

Industrial Production Methods

Industrial production of Pefachrome® tpa* involves scaling up the synthetic routes mentioned above. The process is carried out in controlled environments to maintain the quality and consistency of the product. The production facilities are equipped with advanced technologies to ensure efficient synthesis, purification, and characterization of the compound .

Análisis De Reacciones Químicas

Types of Reactions

Pefachrome® tpa* undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed by enzymes such as tc-tPA or sc-tPA, resulting in the cleavage of the peptide bond and the release of p-nitroaniline (pNA).

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common in its typical applications.

Common Reagents and Conditions

Enzymes: tc-tPA or sc-tPA are commonly used to catalyze the hydrolysis of Pefachrome® tpa*.

Major Products Formed

The major product formed from the hydrolysis of Pefachrome® tpa* is p-nitroaniline (pNA), which can be detected spectrophotometrically at 405 nm .

Aplicaciones Científicas De Investigación

Pefachrome® tpa* has a wide range of scientific research applications, including:

Chemistry: It is used as a substrate for studying the activity of serine proteases, particularly tPA.

Biology: The compound is used in assays to measure tPA activity in biological samples, aiding in the study of fibrinolysis and related processes.

Medicine: Pefachrome® tpa* is used in diagnostic assays to monitor tPA activity in patients, which is crucial for understanding and managing conditions related to blood clotting and fibrinolysis.

Mecanismo De Acción

Pefachrome® tpa* exerts its effects through the following mechanism:

Enzyme-Substrate Interaction: The compound interacts with tPA (either sc-tPA or tc-tPA), which catalyzes the hydrolysis of the peptide bond.

Product Formation: The hydrolysis reaction results in the formation of CH3SO2-D-CHA-Gly-Arg-OH and p-nitroaniline (pNA).

Comparación Con Compuestos Similares

Pefachrome® tpa* is unique due to its high sensitivity and specificity for tPA. Similar compounds include:

Pefachrome® PCa: A chromogenic peptide substrate for activated protein C.

Pefachrome® FXa: A substrate for Factor Xa.

Pefachrome® uPA: A substrate for urokinase-type plasminogen activator.

These compounds share similar principles of action but are designed for different target enzymes, highlighting the specificity and versatility of the Pefachrome® series .

Propiedades

IUPAC Name |

acetic acid;5-(diaminomethylideneamino)-2-[[2-[[3-(4-hydroxycyclohexyl)-2-(methanesulfonamido)propanoyl]amino]acetyl]amino]-N-(4-nitrophenyl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N8O8S.C2H4O2/c1-41(39,40)31-20(13-15-4-10-18(33)11-5-15)22(35)28-14-21(34)30-19(3-2-12-27-24(25)26)23(36)29-16-6-8-17(9-7-16)32(37)38;1-2(3)4/h6-9,15,18-20,31,33H,2-5,10-14H2,1H3,(H,28,35)(H,29,36)(H,30,34)(H4,25,26,27);1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHVTNFFGLSGHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CS(=O)(=O)NC(CC1CCC(CC1)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N8O10S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.